molecular formula C22H23N3O3S2 B5975960 2-(morpholine-4-carbonyl)-N-(2-propan-2-ylsulfanyl-1,3-benzothiazol-6-yl)benzamide

2-(morpholine-4-carbonyl)-N-(2-propan-2-ylsulfanyl-1,3-benzothiazol-6-yl)benzamide

Cat. No.: B5975960
M. Wt: 441.6 g/mol
InChI Key: UQKZWFCQQFXKED-UHFFFAOYSA-N
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Description

2-(morpholine-4-carbonyl)-N-(2-propan-2-ylsulfanyl-1,3-benzothiazol-6-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholine-4-carbonyl)-N-(2-propan-2-ylsulfanyl-1,3-benzothiazol-6-yl)benzamide typically involves multi-step organic reactions. One common approach might include:

    Formation of Benzothiazole Core: Starting with a suitable aniline derivative, the benzothiazole core can be synthesized through a cyclization reaction with sulfur and a suitable oxidizing agent.

    Introduction of Morpholine Group: The morpholine group can be introduced via a nucleophilic substitution reaction.

    Formation of Benzamide Linkage: The final step involves coupling the benzothiazole derivative with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various functionalized benzothiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Benzothiazole derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of advanced materials with specific electronic properties.

Biology

    Antimicrobial Agents: Many benzothiazole derivatives exhibit antimicrobial activity.

    Enzyme Inhibitors: They can act as inhibitors for various enzymes, making them potential drug candidates.

Medicine

    Anticancer Agents: Some derivatives have shown promise in inhibiting cancer cell growth.

    Anti-inflammatory Agents: They may also possess anti-inflammatory properties.

Industry

    Dyes and Pigments: Benzothiazole derivatives are used in the production of dyes and pigments.

    Agriculture: They can be used as fungicides or herbicides.

Mechanism of Action

The mechanism of action of 2-(morpholine-4-carbonyl)-N-(2-propan-2-ylsulfanyl-1,3-benzothiazol-6-yl)benzamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The presence of the morpholine and benzamide groups may enhance binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(morpholine-4-carbonyl)-N-(2-ethylsulfanyl-1,3-benzothiazol-6-yl)benzamide
  • 2-(piperidine-4-carbonyl)-N-(2-propan-2-ylsulfanyl-1,3-benzothiazol-6-yl)benzamide

Uniqueness

The unique combination of the morpholine, benzamide, and benzothiazole moieties in 2-(morpholine-4-carbonyl)-N-(2-propan-2-ylsulfanyl-1,3-benzothiazol-6-yl)benzamide may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness can be attributed to differences in electronic distribution, steric factors, and potential interactions with biological targets.

Properties

IUPAC Name

2-(morpholine-4-carbonyl)-N-(2-propan-2-ylsulfanyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-14(2)29-22-24-18-8-7-15(13-19(18)30-22)23-20(26)16-5-3-4-6-17(16)21(27)25-9-11-28-12-10-25/h3-8,13-14H,9-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKZWFCQQFXKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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